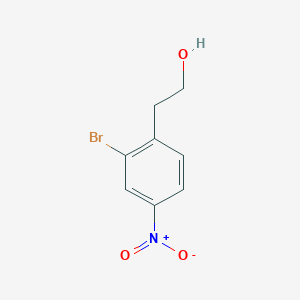

2-Bromo-4-nitrophenethyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-nitrophenethyl alcohol is a phenethyl alcohol derivative . It is used in the preparation of novel P-chirogenic phosphines with a sulfur-chelating arm (P*,S-hybrid ligand) .

Synthesis Analysis

The synthesis of alcohols like this compound can be achieved through various methods. One common method involves the use of carbon nucleophiles and ketones . This process suggests that an alkynide ion can be used as the nucleophile that reacts with the ketone . The starting materials can be identified by recognizing the carbon bearing the hydroxyl group, which is the electrophilic carbon in the ketone .Molecular Structure Analysis

The molecular structure of this compound is similar to other alcohols, with the presence of an -OH group . The compound has a molecular weight of 167.16 .Chemical Reactions Analysis

Alcohols, including this compound, can undergo various reactions. For instance, they can be converted into alkyl halides . Secondary, tertiary, allylic, and benzylic alcohols appear to react by a mechanism that involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .Physical And Chemical Properties Analysis

Alcohols are generally colorless liquids at room temperature . They have varying physical properties such as solubility and boiling points . The density of this compound is 1.483 g/mL at 25 °C .Scientific Research Applications

Metabolic Pathway Elucidation

Research has identified metabolites of psychoactive substances, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), elucidating metabolic pathways in rats. Identified metabolites, including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol, highlight the role of substances like 2-bromo-4-nitrophenethyl alcohol in understanding the biotransformation of drugs. These insights are crucial for pharmacokinetics and toxicology studies, providing foundational knowledge for drug development and safety assessment Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002.

Catalysis and Environmental Applications

In the field of environmental science, Fe@Au core-shell nanoparticles anchored on graphene oxide demonstrated effectiveness in catalyzing the reduction of nitrophenol compounds. This study signifies the potential of substances related to this compound in the development of recyclable catalysts for industrial and environmental applications, particularly in the detoxification of hazardous substances Gupta, Atar, Yola, Üstündağ, & Uzun, 2014.

Drug Synthesis and Pharmaceutical Applications

The synthesis of β-adrenergic blockers, such as (R)-nifenalol and (S)-sotalol, from enantiomerically pure forms of (R)- and (S)-2-bromo-1-(4-nitrophenyl)ethanol illustrates the application of this compound derivatives in pharmaceutical manufacturing. These substances serve as precursors in the production of medications that are essential for treating heart conditions and hypertension, demonstrating the chemical's significance in drug synthesis processes Kapoor, Anand, Ahmad, Koul, Chimni, Taneja, & Qazi, 2005.

Nanotechnology and Material Science

This compound and related compounds are instrumental in nanotechnology and material science, particularly in tuning optical properties and enhancing solid-state emission of polymers. Studies in this domain contribute to the advancement of materials with potential applications in electronic devices, lighting, and photovoltaics Li, Vamvounis, & Holdcroft, 2002.

Organic Synthesis and Chemical Transformations

The chemical serves as a building block in organic synthesis, facilitating complex chemical transformations. For instance, carbene-catalyzed reductive coupling processes involving (nitro)benzyl bromides showcase innovative approaches to bond formation, highlighting the versatility of this compound derivatives in synthetic organic chemistry Li, Wang, Proctor, Zhang, Webster, Yang, Song, & Chi, 2016.

Safety and Hazards

properties

IUPAC Name |

2-(2-bromo-4-nitrophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRYITQQMICKHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2654243.png)

![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654248.png)

![N-(3,4-dichlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2654255.png)

![(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one](/img/structure/B2654257.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl}propanamide](/img/structure/B2654261.png)

![N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

![2,4-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2654265.png)